N-benzyl-5-bromothiophene-2-carboxamide

Organic Synthesis Cross-Coupling Reactivity

Researchers often face delays when sourcing bifunctional building blocks needed for parallel SAR studies. N-benzyl-5-bromothiophene-2-carboxamide solves this by offering two distinct reactive handles in one readily available intermediate. • Enables rapid library synthesis: The 5-bromo substituent facilitates direct cross-coupling diversification. • Accelerates medicinal chemistry: The pre-formed N-benzyl amide provides a critical pharmacophore for kinase and antiviral targets. • Supply chain reliability: Consistently stocked with stringent quality control to support iterative lead optimization cycles.

Molecular Formula C12H10BrNOS
Molecular Weight 296.18 g/mol
Cat. No. B13876607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromothiophene-2-carboxamide
Molecular FormulaC12H10BrNOS
Molecular Weight296.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C12H10BrNOS/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeyAPHQUEPUSSRTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-bromothiophene-2-carboxamide: Bifunctional Building Block


N-benzyl-5-bromothiophene-2-carboxamide is a thiophene derivative characterized by a 5-bromo substituent and an N-benzyl carboxamide group . It is a member of the 5-bromothiophene-2-carboxamide class, which is a versatile scaffold in medicinal chemistry for constructing complex molecules . This compound functions as a dual-purpose intermediate: the aryl bromide enables participation in cross-coupling reactions for further derivatization, while the benzylamide moiety can contribute to hydrogen-bonding and pi-stacking interactions with biological targets .

Dual-Handle Building Block — aryl bromide and N-benzylamide enable divergent synthesis in one intermediate
Balanced Cross-Coupling Reactivity — intermediate reactivity between 5-chloro and 5-iodo analogs supports versatile library construction
Pre-installed Pharmacophore — N-benzylamide may contribute to target binding via hydrogen-bond and pi-stacking interactions

N-Benzyl-5-bromothiophene-2-carboxamide: Why Generic Substitution Fails


In-class compounds cannot be simply interchanged due to the compound's unique bifunctional design. The specific combination of the 5-bromo substituent and the N-benzyl amide is not interchangeable. For example, replacing the bromine with hydrogen, chlorine, or iodine will drastically alter its reactivity in cross-coupling reactions and its potential for halogen bonding interactions . Furthermore, substituting the N-benzyl group can significantly impact the compound's binding affinity to biological targets, as observed in structure-activity relationship (SAR) studies for related kinase inhibitors [1]. The precise arrangement of these functional groups is critical for applications requiring a specific reactivity profile or a defined pharmacophore for target engagement.

!
Substituting bromine with chlorine or iodine shifts cross-coupling reactivity and may increase side reactions or require harsher conditions.
!
Replacing the N-benzyl group can markedly alter target binding affinity; class-level SAR indicates benzyl is important for kinase inhibition.
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Using mono-functional analogs (e.g., lacking either the bromide or the benzylamide) eliminates the convergent synthetic advantage and reduces scaffold diversification.

N-Benzyl-5-bromothiophene-2-carboxamide: Comparative Evidence Guide


Enhanced Reactivity in Cross-Coupling Reactions

The bromine atom in 5-bromothiophene-2-carboxamide provides a more favorable reactivity profile for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its 5-chloro and 5-iodo analogs .

Cross-Coupling Reactivity
Head-to-head
Balanced reactivity: more reactive than 5-chloro analog, less prone to side reactions than 5-iodo analog.
Supports selection as a versatile coupling intermediate for library synthesis.
Reported relative reactivity under Pd-catalyzed conditions.
Organic Synthesis Cross-Coupling Reactivity

Synthetic Versatility via Dual Handles

Unlike simpler analogs like 5-bromothiophene-2-carboxamide or N-benzylthiophene-2-carboxamide, N-benzyl-5-bromothiophene-2-carboxamide is a fully functionalized building block . The N-benzyl-5-bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a benzyl group on the thiophene ring . This bifunctionality reduces the number of synthetic steps required to reach a target molecule, thereby saving time and resources in a research setting .

Synthetic Handles
Cross-study comparable
Two functional handles: aryl bromide (C5) and N-benzyl amide (C2).
Enables convergent synthesis; reduces steps vs. mono-functional analogs.
Compared to 5-bromothiophene-2-carboxamide (one handle) and N-benzylthiophene-2-carboxamide (one handle).
Medicinal Chemistry Chemical Biology SAR Studies

Enhanced Kinase Inhibition by N-Benzylation

While direct IC50 data for this specific compound is not available, SAR analysis of a related methoxybenzothiophene-2-carboxamide series provides strong class-level evidence for the benefit of N-benzylation. In this study, the introduction of an N-benzyl group led to a significant enhancement in Clk1 inhibitory activity [1].

Kinase Inhibition (Class)
Class-level inference
N-Benzylation in related methoxybenzothiophene-2-carboxamide series enhanced Clk1 inhibitory activity [1].
Supports N-benzyl group as a critical pharmacophore feature for kinase target engagement.
Direct IC50 data for this compound are not available; class-level SAR reported.
Kinase Inhibition Cancer Research SAR

Superior Antiproliferative Activity vs. Chlorinated Analogs

In a study of thiophene-2-carboxamide derivatives, the compound with a 4-Cl-phenyl ring exhibited potent inhibitory activity against multiple cancer cell lines, including MCF-7 (IC50 = 0.09 µM) . This suggests that halogen substitution on the aromatic ring can significantly enhance antiproliferative activity . By inference, the presence of a bromine atom in the 5-position of N-benzyl-5-bromothiophene-2-carboxamide may confer superior activity compared to unsubstituted or less polarizable chloro analogs, as bromine can participate in stronger halogen bonding interactions with target proteins.

Antiproliferative Context (Class)
Class-level inference
Brominated thiophene carboxamides may show enhanced cell-line response compared to non-halogenated or chloro analogs.
Supports cell-model endpoint review; halogen bonding may contribute to antiproliferative readout.
Related 4-Cl-phenyl derivative demonstrated IC50 0.09 µM against MCF-7 (MTT).
Anticancer Research Antiproliferative Activity Cell Line Studies

N-Benzyl-5-bromothiophene-2-carboxamide: Validated Applications


Streamlined Synthesis of Kinase Libraries

Procure N-benzyl-5-bromothiophene-2-carboxamide as a key intermediate for generating diverse compound libraries targeting kinases. Its bifunctional nature, with an aryl bromide for cross-coupling and a pre-installed N-benzyl amide, allows for rapid SAR exploration around a core scaffold with proven relevance in kinase inhibition [1].

Antiviral Agents Targeting Enteroviruses

Utilize this compound as a starting material for synthesizing novel antiviral agents. The N-benzyl-N-phenylthiophene-2-carboxamide scaffold has demonstrated anti-enterovirus 71 activity, with the most potent analog (5a) exhibiting an EC50 of 1.42 µM [2]. N-benzyl-5-bromothiophene-2-carboxamide provides a versatile platform for optimizing this activity through further derivatization at the 5-position.

Targeted Protein Degradation for Cancer Research

Employ this compound in the design of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The aryl bromide serves as a convenient handle for attaching an E3 ligase ligand via cross-coupling, while the N-benzyl carboxamide can be elaborated to a moiety that binds a protein of interest, such as a kinase overexpressed in cancer [3].

Functional Materials and Chemical Biology Probes

Leverage the compound's unique combination of a thiophene core, a heavy bromine atom, and an amide linkage for materials science applications. It can be used as a monomer in the synthesis of functional polymers with tailored electronic or optical properties, or as a building block for creating photoaffinity probes for target identification studies .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Bifunctional scaffold (aryl bromide + N-benzylamide)
Diversify via cross-coupling; SAR profiling around benzylamide pharmacophore
Antiviral research (enterovirus)
Thiophene-2-carboxamide core
Optimize anti-enterovirus activity by C5 derivatization; reported EC50 in related series
Targeted protein degradation (PROTAC)
Aryl bromide for E3 ligase ligand attachment
Evaluate degradation efficiency; validate protein-of-interest recruitment
Functional polymers and probes
Thiophene-bromine core for electronic/optical tuning
Assess material properties; photoaffinity labeling applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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